3-O-acetyl-11-hydroxy-beta-boswellic acid
Overview
Description
3-O-Acetyl-11-hydroxy-beta-boswellic acid: is a pentacyclic triterpenoid compound derived from the resin of the Boswellia serrata tree. This compound is known for its various pharmacological activities, including anti-inflammatory, anti-tumor, and antioxidant effects . It is a significant component of frankincense, which has been used in traditional medicine for centuries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Acetyl-11-hydroxy-beta-boswellic acid typically involves the acetylation of 11-hydroxy-beta-boswellic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group at the 3-position .
Industrial Production Methods: Industrial production of this compound involves the extraction of boswellic acids from the resin of Boswellia serrata, followed by purification and acetylation processes . High-performance liquid chromatography (HPLC) is often used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo substitution reactions, particularly at the acetyl group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.
Major Products:
Scientific Research Applications
Chemistry: 3-O-Acetyl-11-hydroxy-beta-boswellic acid is used as a starting material for the synthesis of various bioactive compounds .
Biology: The compound has been studied for its role in modulating inflammatory pathways and its potential as an anti-inflammatory agent .
Medicine: It has shown promise in the treatment of various diseases, including cancer, due to its anti-tumor properties . It is also being investigated for its neuroprotective effects and potential in treating neurological disorders .
Industry: In the pharmaceutical industry, this compound is used in the formulation of anti-inflammatory and anti-cancer drugs .
Mechanism of Action
3-O-Acetyl-11-hydroxy-beta-boswellic acid exerts its effects primarily through the inhibition of the 5-lipoxygenase enzyme, which plays a crucial role in the biosynthesis of leukotrienes . Leukotrienes are inflammatory mediators, and their inhibition leads to reduced inflammation . The compound also induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins .
Comparison with Similar Compounds
- 3-O-Acetyl-11-keto-beta-boswellic acid
- 11-keto-beta-boswellic acid
- Beta-boswellic acid
Comparison: 3-O-Acetyl-11-hydroxy-beta-boswellic acid is unique due to its specific acetylation at the 3-position and hydroxylation at the 11-position . This structural uniqueness contributes to its distinct pharmacological profile, particularly its potent anti-inflammatory and anti-tumor activities . Compared to other boswellic acids, it has shown higher efficacy in inhibiting the 5-lipoxygenase enzyme and inducing apoptosis in cancer cells .
Properties
IUPAC Name |
(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14R,14aR,14bS)-3-acetyloxy-14-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,22-26,34H,9-16H2,1-8H3,(H,35,36)/t18-,19+,22-,23-,24-,25+,26-,28-,29+,30-,31-,32-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZSILIAFXNPRA-GHQZQFNUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)O)C2C1C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=C[C@H]([C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)OC(=O)C)C)C)O)[C@@H]2[C@H]1C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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